molecular formula C8H3ClF3N B1586712 2-Chloro-4-(trifluoromethyl)benzonitrile CAS No. 1813-33-8

2-Chloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1586712
CAS No.: 1813-33-8
M. Wt: 205.56 g/mol
InChI Key: GEHMLBFNZKJDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃ClF₃N and a molecular weight of 205.57 g/mol . It is also known by its synonym, 3-Chloro-4-cyanobenzotrifluoride . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core. It is widely used in various chemical syntheses and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that this compound is used as an organic building block in various chemical reactions .

Mode of Action

It is known to participate in various organic synthesis reactions . More research is needed to fully understand its interaction with its targets and the resulting changes.

Preparation Methods

The synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide . The reaction is typically carried out under nitrogen protection and involves heating the reactants at temperatures between 185 to 195°C for 5 to 9 hours . Industrial production methods often utilize similar reaction conditions but may involve different catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include sodium cyanide, potassium cyanide, and cuprous cyanide . For example, in substitution reactions, the chloro group can be replaced by other functional groups, leading to the formation of diverse derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzonitrile has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it serves as a building block for the development of bioactive molecules. In medicine, compounds derived from this compound are investigated for their potential therapeutic properties . Additionally, it is utilized in the electronics industry for the production of advanced materials.

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as 4-Chloro-3-(trifluoromethyl)benzonitrile and 2-Fluoro-4-(trifluoromethyl)benzonitrile . These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the chloro and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it particularly useful in specific applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHMLBFNZKJDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371387
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-33-8
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 10 g of 2-chloro-4-trifluoromethylaniline in 18 g of 95% sulphuric acid and 65 ml of water is slowly added at 15° C. to a solution of 3.57 g of sodium nitrite in 7 ml of water. The reaction mixture is stirred at 40°-45° C. for 2 hours and then carefully poured onto the following mixture maintained at 95° C.: 10.77 g of sodium cyanide, 0.51 g of copper cyanide, 25.8 g of sodium hydrogencarbonate and 0.46 g of nickel sulphate hydrate in 30 ml of water. The reaction mixture is stirred at 100° C. for 1 hour and then, after cooling, 30 ml of a saturated aqueous sodium hydrogencarbonate solution are added and extraction is carried out with dichloromethane. The extract is filtered through celite and then successively washed with water, with salted water, dried over sodium sulphate and evaporated to dryness. The residue is purified on a column of silica gel, eluent: 20/1 (v/v) cyclohexane/ethyl acetate, and 3.55 g of 2-chloro-4-trifluoromethylbenzonitrile are obtained in the form of a brown oil. 1H NMR (CDCl3): 7.4 to 7.8 (m, 3H).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
solvent
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
3.57 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
10.77 g
Type
reactant
Reaction Step Five
Quantity
0.51 g
Type
reactant
Reaction Step Six
Quantity
25.8 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(trifluoromethyl)benzonitrile
Reactant of Route 4
2-Chloro-4-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.